Chemical structure and synthesis of Carbonate ionophore VII.
Chemical structure and synthesis of Carbonate ionophore VII.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonate ionophore VII is a synthetic ionophore with high selectivity for the carbonate ion (CO₃²⁻). Its primary application lies in the field of chemical sensing, specifically in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of carbonate concentrations in aqueous solutions. This capability is of significant interest in various fields, including environmental monitoring (e.g., measuring dissolved carbonates in water) and biomedical diagnostics. The molecule's design is based on a deoxycholic acid scaffold, a naturally occurring bile acid, which provides a rigid framework for the precise positioning of functional groups that interact with the target ion.
Chemical Structure and Properties
Carbonate ionophore VII is chemically known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide. Its structure is characterized by a steroidal backbone derived from deoxycholic acid. Two 4-(trifluoroacetyl)benzoyl groups are attached as esters at the 3α and 12α positions of the steroid nucleus. A dioctylamide group is attached to the C-24 position of the cholan side chain.
The trifluoroacetylbenzoyl moieties are the key components responsible for the ionophore's selectivity for carbonate. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbons, facilitating a reversible binding interaction with the carbonate anion. The long alkyl chains of the dioctylamide group impart lipophilicity to the molecule, ensuring its compatibility with the polymeric membranes typically used in the construction of ion-selective electrodes.
Table 1: Chemical and Physical Properties of Carbonate Ionophore VII
| Property | Value |
| IUPAC Name | [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |
| Synonyms | N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide |
| CAS Number | 222310-82-9 |
| Molecular Formula | C₅₈H₇₉F₆NO₇ |
| Molecular Weight | 1016.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in chloroform |
Synthesis of Carbonate Ionophore VII
The synthesis of Carbonate ionophore VII involves a multi-step process starting from deoxycholic acid. The general strategy is to first modify the carboxylic acid group at the C-24 position to form the dioctylamide, followed by the esterification of the hydroxyl groups at the 3α and 12α positions with 4-(trifluoroacetyl)benzoic acid.
Experimental Protocol
The following is a representative synthetic protocol adapted from the synthesis of analogous cholic acid derivatives.
Step 1: Synthesis of N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide
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Activation of Deoxycholic Acid: Deoxycholic acid is converted to its corresponding acid chloride. To a solution of deoxycholic acid in a suitable aprotic solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude deoxycholic acid chloride.
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Amidation: The crude deoxycholic acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane). To this solution, dioctylamine (B52008) and a base (e.g., triethylamine (B128534) or pyridine) are added at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide.
Step 2: Synthesis of Carbonate Ionophore VII (Esterification)
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Esterification Reaction: To a solution of N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide and 4-(trifluoroacetyl)benzoic acid in a dry aprotic solvent (e.g., dichloromethane), a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added at 0 °C.
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Reaction Work-up and Purification: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield Carbonate ionophore VII.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis, although specific yields may vary depending on the reaction scale and purification efficiency.
Table 2: Representative Quantitative Data for the Synthesis of Carbonate Ionophore VII
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Typical Yield (%) |
| 1. Amidation | Deoxycholic Acid | Dioctylamine | Oxalyl Chloride, Triethylamine | Dichloromethane | 70-85 |
| 2. Esterification | N,N-Dioctyl-3α,12α-dihydroxy-5β-cholan-24-amide | 4-(Trifluoroacetyl)benzoic Acid | DCC, DMAP | Dichloromethane | 60-75 |
Experimental Workflows and Logical Relationships
Synthesis Workflow
The synthesis of Carbonate ionophore VII can be visualized as a two-stage process: amidation followed by esterification.
Caption: Synthetic pathway of Carbonate ionophore VII.
Ion-Selective Electrode (ISE) Fabrication Workflow
The utility of Carbonate ionophore VII is realized in its incorporation into an ion-selective membrane for the construction of an electrode.
Caption: Workflow for fabricating a carbonate-selective electrode.
Signaling Pathways and Mechanism of Action
Carbonate ionophore VII does not have a known signaling pathway in a biological context, as it is not designed for pharmacological activity. Its mechanism of action is based on the principles of host-guest chemistry at the interface of a chemical sensor.
The ionophore, embedded within a lipophilic membrane, selectively binds carbonate ions from the sample solution. This binding event is a reversible complexation reaction. The accumulation of the negatively charged carbonate-ionophore complex at the membrane-solution interface generates a potential difference. According to the Nernst equation, this potential difference is proportional to the logarithm of the carbonate ion activity in the sample. This potential is then measured against a reference electrode, allowing for the quantification of the carbonate concentration.
Caption: Mechanism of carbonate sensing by the ionophore.
Conclusion
Carbonate ionophore VII is a highly effective and selective receptor for carbonate ions, making it a valuable tool in the development of chemical sensors. Its synthesis, while multi-stepped, is achievable through standard organic chemistry techniques. The robust design, based on a deoxycholic acid framework, provides a stable and lipophilic platform for the carbonate-binding trifluoroacetylbenzoyl groups. The continued application of this and similar ionophores is expected to advance the capabilities of environmental and biomedical monitoring.
